molecular formula C23H19ClF2N2O3 B606540 N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide

N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide

Numéro de catalogue: B606540
Poids moléculaire: 444.9 g/mol
Clé InChI: PMTPYUTZAJWGPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Name: N-(4-chlorophenyl)-5,5-difluoro-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide
Aliases: CCG-222740
Molecular Formula: C₂₃H₁₉ClF₂N₂O₃
Storage Conditions:

  • Powder: -20°C (3 years), 4°C (2 years)
  • In solvent: -80°C (6 months), -20°C (1 month)
    Solubility (in vitro): ~125 mg/mL (~281 mM) in DMSO
    Transport Stability: Stable at room temperature for short-term shipping .

This compound features a piperidine core substituted with a 4-chlorophenyl carboxamide group, a 5,5-difluoro modification, and a 3-(furan-2-yl)benzoyl moiety.

Mécanisme D'action

Target of Action

The primary target of CCG-222740 is the Rho/myocardin-related transcription factor (MRTF) pathway . This pathway is implicated in the hyper-activation of fibroblasts in fibrotic diseases . The compound is a potent inhibitor of alpha-smooth muscle actin protein expression .

Mode of Action

CCG-222740 interacts with its targets by inhibiting the MRTF/SRF pathway . It markedly decreases SRF reporter gene activity and shows a greater inhibitory effect on MRTF/SRF target genes . It also reduces the levels of alpha-smooth muscle actin (α-SMA) expression .

Biochemical Pathways

The compound affects the Rho/MRTF pathway, which is involved in the regulation of actin cytoskeleton and motility . This pathway activates a gene transcription program involved in the expression of structural and cytoskeletal genes, as well as pro-fibrotic genes .

Result of Action

CCG-222740 effectively reduces fibrosis in the skin and blocks melanoma metastasis . It decreases the activation of stellate cells in vitro and in vivo .

Action Environment

The action of CCG-222740 can be influenced by the environment in which it is applied. For instance, in a preclinical model of fibrosis, local delivery of the compound prevented scar tissue formation . In a rabbit model of glaucoma filtration surgery, local delivery of the compound increased the long-term success of the surgery . These findings suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the method of delivery and the specific tissue environment.

Analyse Biochimique

Biochemical Properties

CCG-222740 plays a significant role in biochemical reactions, particularly in the Rho/MRTF pathway . It interacts with various enzymes and proteins, including alpha-smooth muscle actin, a biomolecule involved in muscle contraction and cell motility . The nature of these interactions primarily involves the inhibition of the Rho/MRTF pathway, leading to a decrease in the activation of stellate cells .

Cellular Effects

CCG-222740 has profound effects on various types of cells and cellular processes. It influences cell function by reducing the levels of alpha smooth muscle actin (α-SMA) expression, a marker of fibroblast activation . This leads to a decrease in the activation of stellate cells, which are implicated in fibrotic diseases . Furthermore, CCG-222740 modulates inflammatory components of the pancreas in KC mice, decreasing the infiltration of macrophages and increasing CD4 T cells and B cells .

Molecular Mechanism

The molecular mechanism of action of CCG-222740 involves its role as a Rho/MRTF pathway inhibitor . It exerts its effects at the molecular level by binding to and inhibiting the Rho/MRTF pathway, leading to a decrease in the activation of stellate cells . This results in a reduction in the levels of alpha smooth muscle actin (α-SMA) expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CCG-222740 have been observed to change over time. The nanocarrier CCG-222740 formulation gradually releases the inhibitor over 14 days . It has been shown to significantly decrease ACTA2 gene expression and is not cytotoxic in human conjunctival fibroblasts .

Dosage Effects in Animal Models

In animal models, the effects of CCG-222740 vary with different dosages. For instance, in a study involving KC mice, oral administration of CCG-222740 at a dosage of 100 mg/kg/day for 7 days resulted in a significant reduction in α-SMA levels in the pancreas .

Metabolic Pathways

CCG-222740 is involved in the Rho/MRTF pathway . It interacts with various enzymes and cofactors within this pathway, leading to a decrease in the activation of stellate cells

Activité Biologique

Overview

N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide, also known as CCG-222740, is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of the myocardin-related transcription factor (MRTF) pathway. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H19ClF2N2O3
  • CAS Number : 1922098-69-8
  • SMILES Notation : C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl

CCG-222740 primarily targets the MRTF/SRF (serum response factor) signaling pathway. This pathway is crucial for regulating gene expression related to the cytoskeleton and cell motility. The compound has been shown to:

  • Inhibit SRF Reporter Gene Activity : CCG-222740 significantly reduces the activity of SRF reporter genes, indicating its potential as a transcriptional regulator.
  • Impact on Collagen Contraction : In fibroblast-mediated collagen contraction assays, CCG-222740 exhibited an IC50 of 5 μM, demonstrating its potency in modulating fibrotic responses.
  • Reduce Alpha-Smooth Muscle Actin Expression : It effectively inhibits the expression of alpha-smooth muscle actin, a marker associated with fibrosis and smooth muscle differentiation.

Antifibrotic Effects

The compound has shown promising results in preclinical models for preventing fibrosis. For instance:

  • Skin Fibrosis Models : Local delivery of CCG-222740 was effective in reducing scar tissue formation in animal models of skin fibrosis.

Anticancer Properties

Research indicates potential anticancer applications due to its effects on cellular pathways involved in cancer progression:

  • Melanoma Metastasis : CCG-222740 has been reported to block melanoma metastasis by inhibiting the MRTF pathway, which is often upregulated in aggressive tumor phenotypes.

Data Summary and Case Studies

StudyFindingsIC50/IC90 ValuesRemarks
BenchChem StudyInhibition of SRF activityIC50 = 5 μMMore potent than previous inhibitors
Preclinical Fibrosis ModelReduced scar tissue formationNot specifiedEffective local delivery
Melanoma ResearchBlocked metastatic spreadNot specifiedPotential for cancer therapy

Q & A

Q. Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step routes, such as:

Amide coupling : Reacting 3-(furan-2-yl)benzoyl chloride with a piperidine intermediate under Schotten-Baumann conditions (e.g., using aqueous NaOH and dichloromethane) .

Fluorination : Introducing difluoro groups via electrophilic fluorination reagents like Selectfluor® in acetonitrile at 60–80°C .

Chlorophenyl incorporation : Using Ullmann coupling or Buchwald-Hartwig amination for aryl chloride attachment .
Optimization : Reaction yields (e.g., 60–75%) are improved by adjusting catalysts (e.g., Pd(OAc)₂ for cross-couplings), solvent polarity (DMF for polar intermediates), and temperature gradients (reflux vs. RT) .

Q. Basic: What analytical methods are used to confirm structural integrity and purity?

Answer:

  • NMR spectroscopy : 1^1H/13^13C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, piperidine carbons at δ 40–50 ppm) .
  • HPLC-MS : Purity >95% confirmed via reverse-phase C18 columns (ACN/water gradient) and ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 457.1) .
  • X-ray crystallography : Resolves stereochemistry of the difluoropiperidine ring when single crystals are obtained .

Q. Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich nature may drive reactivity at the 3-position .
  • Molecular docking : Screens against protein targets (e.g., kinases) using AutoDock Vina. The chlorophenyl group shows hydrophobic interactions in ATP-binding pockets, while the difluoropiperidine enhances solubility for membrane penetration .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Structural analogs : Compare with derivatives like N-(4-chlorobenzyl)-1-(4-oxo-thienopyrimidinyl)piperidine-3-carboxamide , where trifluoromethyl groups alter steric bulk and hydrogen-bonding capacity .
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts ionization of the carboxamide group, affecting membrane permeability .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Q. Advanced: What strategies mitigate low yields in multi-step syntheses?

Answer:

  • Protecting groups : Temporarily shield the piperidine nitrogen with Boc groups during benzoylation to prevent side reactions .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., fluorination) .
  • Catalyst screening : High-throughput experimentation (HTE) identifies optimal Pd catalysts for aryl coupling (e.g., XPhos Pd G3 vs. PEPPSI-IPr) .

Q. Advanced: How does the furan moiety influence the compound’s photostability and metabolic clearance?

Answer:

  • Photostability : Furan’s conjugated π-system absorbs UV light (λ ~270 nm), leading to potential photooxidation. Accelerated aging under UV/vis light (ICH Q1B guidelines) quantifies degradation products via LC-MS .
  • Metabolism : CYP450 isoforms (e.g., CYP3A4) oxidize the furan ring to cis-diols, reducing bioavailability. Deuterium incorporation at reactive positions slows metabolism .

Q. Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

  • Core modifications : Replace the difluoropiperidine with morpholine (increased polarity) or azetidine (rigidity) to assess impact on target binding .
  • Substituent scanning : Systematically vary the 4-chlorophenyl group (e.g., 4-F, 4-CF₃) and quantify changes in IC₅₀ using dose-response curves .
  • Prodrug strategies : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance oral absorption .

Q. Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

  • Low crystallinity : The flexible piperidine and bulky benzoyl groups hinder packing. Use slow evaporation with mixed solvents (e.g., EtOAc/hexane) or co-crystallization agents (e.g., tartaric acid) .
  • Polymorphism screening : High-throughput crystallization in 96-well plates with varied solvents/temperatures identifies stable polymorphs .

Q. Advanced: How to evaluate the compound’s potential for off-target toxicity?

Answer:

  • hERG assay : Patch-clamp electrophysiology measures inhibition of hERG potassium channels (IC₅₀ <1 µM indicates cardiac risk) .
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells assess DNA damage potential .

Q. Advanced: What in silico tools predict ADMET properties?

Answer:

  • ADMET Predictor® : Estimates logP (2.8–3.5), solubility (<10 µM), and blood-brain barrier penetration (low for this compound due to carboxamide) .
  • SwissADME : Flags PAINS (pan-assay interference) motifs, such as the furan’s potential for redox cycling .

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure : Benzamide backbone with a 4-chlorophenylurea group and 2,6-difluoro substitution.
  • Key Differences :
    • Lacks the piperidine ring and furan-containing benzoyl group present in CCG-222740.
    • Simpler planar structure compared to the 3D piperidine scaffold of CCG-222740.
  • Application : Insect growth regulator (chitin synthesis inhibitor) .
  • Solubility: Limited data, but benzamide derivatives like diflubenzuron typically exhibit lower solubility in polar solvents compared to CCG-222740 (~281 mM in DMSO) .

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure : Extended benzamide with pyridinyloxy and trifluoromethyl groups.
  • Key Differences :
    • Contains a pyridine ring and trifluoromethyl substituent absent in CCG-222740.
    • Designed for acaricidal activity, contrasting with CCG-222740’s unconfirmed applications .
  • Application : Acaricide (veterinary use against ticks) .

Functional Analogues

Prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide)

  • Structure : Sulfonamide-triazine hybrid.
  • Key Differences: Sulfonamide group replaces the piperidine-carboxamide in CCG-222740.
  • Application : Herbicide (ALS inhibitor) .

Physicochemical and Stability Comparisons

Property CCG-222740 Diflubenzuron Fluazuron
Core Structure Piperidine-carboxamide Benzamide Benzamide-pyridine hybrid
Halogen Substituents 4-Cl, 5,5-F₂ 4-Cl, 2,6-F₂ 4-Cl, 3-Cl, CF₃
Heterocyclic Groups Furan None Pyridine
Solubility (DMSO) ~281 mM Not reported Not reported
Thermal Stability Stable at RT (short-term) Variable (pesticide formulations) Requires controlled storage

Research Implications

  • CCG-222740’s Advantages :
    • High solubility in DMSO (~281 mM) facilitates in vitro assays and formulation .
    • The furan-benzoyl group may enhance binding to aromatic or hydrophobic targets, a feature absent in simpler benzamide analogues .
  • Limitations: No explicit data on biological activity or toxicity compared to well-characterized pesticides like diflubenzuron or fluazuron . Stability in long-term biological matrices remains unverified.

Propriétés

IUPAC Name

N-(4-chlorophenyl)-5,5-difluoro-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF2N2O3/c24-18-6-8-19(9-7-18)27-21(29)17-12-23(25,26)14-28(13-17)22(30)16-4-1-3-15(11-16)20-5-2-10-31-20/h1-11,17H,12-14H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTPYUTZAJWGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.